molecular formula C26H20CuN4O8 B13831566 copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol

copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol

Cat. No.: B13831566
M. Wt: 580.0 g/mol
InChI Key: OCZDCLUXOQSOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure Copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol (CAS: 28069-65-0), also known as Copper myxin or Cuprimyxin , is a coordination complex comprising a central copper(II) ion bound to two molecules of 6-methoxy-1-phenazinol 5,10-dioxide ligands. The molecular formula is C₂₆H₁₈CuN₄O₈, reflecting a 1:2 metal-to-ligand stoichiometry . The ligand structure features a phenazine backbone with methoxy and hydroxyl substituents, contributing to its redox activity and chelation properties.

Synthesis and Stability An improved synthesis method involves reacting 6-methoxy-1-phenazinol 5,10-dioxide (derived from iodinin via selective methylation) with cupric acetate in water as the reaction medium, avoiding traditional organic solvents like acetic acid or methanol . This aqueous-phase synthesis enhances stability and yield, making the compound more accessible for industrial or pharmaceutical applications.

Properties

Molecular Formula

C26H20CuN4O8

Molecular Weight

580.0 g/mol

IUPAC Name

copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol

InChI

InChI=1S/2C13H10N2O4.Cu/c2*1-19-11-7-3-5-9-13(11)15(18)8-4-2-6-10(16)12(8)14(9)17;/h2*2-7,16H,1H3;

InChI Key

OCZDCLUXOQSOLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=[N+](C3=C(C=CC=C3O)[N+](=C21)[O-])[O-].COC1=CC=CC2=[N+](C3=C(C=CC=C3O)[N+](=C21)[O-])[O-].[Cu]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol involves the reaction of 6-methoxy-1-phenazinol 5,10-dioxide with a copper(II) salt. The precursor, 6-methoxy-1-phenazinol 5,10-dioxide, is synthesized by selective methylation of iodinin (1,6-phenazinol 5,10-dioxide) using a methylene agent such as dimethyl sulfate in an inert organic solvent . The reaction is typically carried out in an organic solvent like acetic acid, acetonitrile, methanol, ether, or chloroform .

Industrial Production Methods: In industrial settings, the copper complex is prepared by combining a saturated solution of 6-methoxy-1-phenazinol 5,10-dioxide with a saturated solution of a copper(II) salt in the same solvent. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the dissolution of the reactants . The final product is isolated by precipitation from the reaction medium, resulting in a high yield of free-flowing, crystalline product .

Chemical Reactions Analysis

Types of Reactions: Copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the copper ion and the phenazine structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild to moderate conditions, depending on the desired product .

Major Products Formed: The major products formed from these reactions include various copper complexes and phenazine derivatives. These products are often characterized by their unique chemical and physical properties, which are influenced by the nature of the substituents on the phenazine ring .

Scientific Research Applications

Biomedical Applications

Antimicrobial Activity
Copper complexes, including copper;6-methoxy-5,10-dioxidophenazine-5,10-dium-1-ol, have demonstrated notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, research indicates that metal complexes exhibit enhanced antimicrobial activity due to the synergistic effects of copper ions and the phenazine moiety .

Case Study: Anticancer Properties
A study involving the cytotoxicity of copper complexes on human cancer cell lines (HCT-116 for colorectal carcinoma, HepG2 for hepatocellular carcinoma, and MCF-7 for breast adenocarcinoma) revealed significant anticancer potential. The copper complex exhibited IC50 values indicating effective cell growth inhibition in these cancer types .

Cell Line IC50 Value (µM)
HCT-11612.5
HepG215.0
MCF-710.0

Mechanism of Action
The mechanism by which copper;6-methoxy-5,10-dioxidophenazine-5,10-dium-1-ol exerts its effects involves the generation of reactive oxygen species (ROS) upon cellular uptake. This ROS generation leads to oxidative stress within the cells, ultimately triggering apoptosis in cancerous cells .

Agricultural Applications

Fungicidal Properties
This compound has been tested for its efficacy against phytopathogenic fungi. Laboratory assays demonstrated that copper complexes can effectively inhibit fungal pathogens such as Monilinia fructicola and Penicillium digitatum, suggesting potential use as a biopesticide in agriculture .

Case Study: Crop Protection
In field trials, crops treated with copper;6-methoxy-5,10-dioxidophenazine-5,10-dium-1-ol showed a marked reduction in disease incidence compared to untreated controls. This highlights its potential as an environmentally friendly alternative to synthetic fungicides.

Material Science Applications

Nanotechnology
Copper complexes are being integrated into nanotechnology for various applications including drug delivery systems and bioimaging agents. The unique properties of copper;6-methoxy-5,10-dioxidophenazine-5,10-dium-1-ol allow it to form stable nanoparticles that can encapsulate therapeutic agents .

Table: Properties of Copper Nanoparticles

Property Value
Average Size50 nm
Zeta Potential-30 mV
Drug Loading Capacity85%

Mechanism of Action

The mechanism of action of copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol involves its interaction with molecular targets such as enzymes and DNA. The copper ion plays a crucial role in mediating redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to antimicrobial and anticancer effects . The phenazine structure also allows the compound to intercalate into DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Compound A : Dichloro[1-(6-Methoxy-2-Pyridyl)Imidazolidine-2-Thione]Copper(II) (CAS: Not provided)
  • Molecular Formula : C₉H₁₁Cl₂CuN₃OS .
  • Ligand Structure : Features a pyridyl-imidazolidine thione ligand, differing from the phenazine backbone in the target compound.
  • Synthesis: Prepared in ethanol, yielding brown crystals (49% yield) with a melting point of 149–154°C .
  • Key Differences: Ligand Type: Pyridyl-imidazolidine vs. phenazine derivatives. Solvent: Ethanol (organic) vs. water (aqueous) for the target compound. Yield: Lower yield (49%) compared to the optimized aqueous synthesis of the target compound .
Compound B : Other Copper Complexes in Bioleaching
  • Performance : Bioleaching achieves ~85% copper release vs. 75% for chemical methods .
  • Relevance : The target compound’s stability in aqueous media may make it suitable for such applications, though this requires further study.

Physical and Chemical Properties

Property Target Compound Compound A
Molecular Formula C₂₆H₁₈CuN₄O₈ C₉H₁₁Cl₂CuN₃OS
Ligand Type Phenazine derivative Pyridyl-imidazolidine thione
Synthesis Medium Water Ethanol
Yield High (method optimized) 49%
Melting Point Not reported 149–154°C
Stability Enhanced in aqueous media Likely lower due to organic solvent use

Functional and Application Comparisons

  • Redox Activity : The phenazine ligand in the target compound facilitates electron transfer, a property absent in Compound A’s pyridyl-based structure.
  • Environmental Impact : The target compound’s water-based synthesis reduces reliance on volatile organic solvents, aligning with green chemistry principles.
  • Biomedical Potential: Both compounds may exploit copper’s antimicrobial properties, but structural differences (e.g., phenazine’s planar aromaticity) could enhance DNA intercalation or enzyme inhibition in the target compound.

Biological Activity

Copper;6-methoxy-5,10-dioxidophenazine-5,10-dium-1-ol is a complex copper compound that integrates a phenazine derivative, known for its unique structural features, including dioxo groups and a methoxy substituent. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The chemical formula of copper;6-methoxy-5,10-dioxidophenazine-5,10-dium-1-ol reflects its intricate structure, which is pivotal to its biological activity. The phenazine core contributes to its electronic properties and reactivity in biological systems. The presence of copper ions enhances its ability to interact with biological molecules, leading to various therapeutic effects.

Antimicrobial Activity

Research has demonstrated that copper;6-methoxy-5,10-dioxidophenazine-5,10-dium-1-ol exhibits significant antimicrobial properties . It has shown effectiveness against a range of microbial strains, making it a candidate for topical antimicrobial applications. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) upon interaction with microbial membranes, leading to cell damage and death.

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of copper;6-methoxy-5,10-dioxidophenazine-5,10-dium-1-ol compared to other related compounds:

Compound NameMicrobial Strains TestedMinimum Inhibitory Concentration (MIC)
Copper;6-methoxy-5,10-dioxidophenazine-5,10-dium-1-olE. coli, S. aureus32 µg/mL
Copper(II) 1-hydroxyphenazineE. coli64 µg/mL
6-MethoxyphenazineS. aureus128 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, studies have indicated potential anticancer activity for this compound. It appears to induce apoptosis in cancer cells through mechanisms that may involve oxidative stress and DNA damage .

Case Studies on Anticancer Effects

Several case studies highlight the anticancer potential of copper-based phenazine derivatives:

  • Neuroblastoma Cell Line Study :
    • Findings : The compound exhibited significant cytotoxic effects on SH-SY5Y neuroblastoma cells.
    • Mechanism : The interaction with organic cation transporters (OCTs) facilitated cellular uptake and enhanced cytotoxicity .
  • Colon Cancer Study :
    • Findings : In vitro studies showed that the compound inhibited growth in doxorubicin-resistant colon cancer cells.
    • Mechanism : The compound's ability to cross cell membranes and interact with vital intracellular enzymes was crucial for its anticancer effects .

The biological activity of copper;6-methoxy-5,10-dioxidophenazine-5,10-dium-1-ol can be attributed to several mechanisms:

  • Generation of Reactive Oxygen Species (ROS) : Upon interaction with biological membranes, the compound generates ROS that can damage cellular components.
  • DNA Interaction : Studies indicate that phenazine derivatives can intercalate into DNA strands, leading to oxidative degradation and subsequent apoptosis in cancer cells .

Q & A

Q. What are the optimal synthetic routes for preparing copper complexes with 6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol, and how can reaction yields be improved?

Methodological Answer: The synthesis of copper-phenazine complexes typically involves two-phase solvent systems (e.g., n-BuOH/H₂O) with copper salts (e.g., CuCl₂·2H₂O or Cu(ClO₄)₂·6H₂O) under reflux conditions. For example, analogous copper coordination compounds with pyridylmethyl-imidazolone ligands achieved yields of 26–71% by adjusting reaction time, stoichiometry, and crystallization methods (ether diffusion) . To improve yields, optimize ligand-to-metal ratios (1:1 to 2:1) and use inert atmospheres to prevent oxidation of Cu(I) intermediates .

Q. What analytical techniques are recommended for characterizing the structural and electronic properties of this compound?

Methodological Answer: Key techniques include:

  • FTIR spectroscopy : Identify functional groups (e.g., C=O, N–H) and ligand coordination modes (e.g., ν(Cu–N) at ~1600 cm⁻¹) .
  • Elemental analysis : Confirm stoichiometry (e.g., %C, %H, %N within 0.3% of theoretical values) .
  • Single-crystal X-ray diffraction : Resolve coordination geometry (e.g., square planar vs. tetrahedral for Cu(II)) .
  • MALDI-TOF/HRMS : Verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the oxidation state of copper (Cu(I) vs. Cu(II)) influence the redox behavior and stability of the complex?

Methodological Answer: Cu(II) complexes are typically more stable in aqueous media but may exhibit redox activity under reducing conditions. For instance, Cu(I) complexes with selenyl ligands show higher reactivity in electron-transfer processes, as evidenced by cyclic voltammetry (e.g., reversible Cu²⁺/Cu⁺ redox couples at −0.2 to +0.5 V vs. Ag/AgCl) . To probe stability, conduct thermogravimetric analysis (TGA) and monitor spectral changes under controlled atmospheres (N₂ vs. O₂) .

Q. What experimental strategies can resolve contradictions in reported spectral data or reactivity for analogous copper-phenazine systems?

Methodological Answer: Contradictions often arise from differences in solvent polarity, counterion effects, or crystallographic packing. For example:

  • Case Study : Conflicting IR bands for Cu–S bonds in thione ligands may reflect varying coordination modes (monodentate vs. bridging). Cross-validate with X-ray crystallography and DFT calculations .
  • Data Triangulation : Compare UV-Vis spectra under identical pH and temperature conditions to isolate solvent/ion effects .

Q. How can researchers design experiments to evaluate the compound’s electronic interactions in applications like electroluminescence (EL) or catalysis?

Methodological Answer:

  • EL Device Testing : Incorporate the complex as a hole-injection layer (HIL) in OLEDs. Measure current density-voltage-luminance (J-V-L) characteristics and compare with standard materials (e.g., 5,10-diaryldihydrophenazine derivatives, which achieve 100–1000 cd/m² luminance) .
  • Catalytic Screening : Assess redox activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd/Cu bimetallic systems. Monitor turnover frequency (TOF) via GC-MS or HPLC .

Q. What statistical or computational methods are suitable for analyzing thermodynamic vs. kinetic products in the synthesis of this compound?

Methodological Answer:

  • Kinetic Control : Use low-temperature crystallography (e.g., 100 K) to trap metastable intermediates.
  • DFT Calculations : Compute Gibbs free energy profiles for ligand substitution pathways (e.g., B3LYP/6-31G* level) .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate reaction conditions (e.g., solvent polarity, temperature) with product distributions .

Data Contradiction & Validation

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis results?

Methodological Answer: Discrepancies >0.5% in %C or %N may indicate incomplete purification or ligand decomposition. Mitigation steps:

  • Repetitive Recrystallization : Use mixed solvents (e.g., CH₃CN/Et₂O) to remove byproducts.
  • Combined Techniques : Pair elemental analysis with XPS to detect trace impurities (e.g., unreacted CuCl₂) .

Q. What protocols ensure reproducibility in synthesizing and characterizing copper-phenazine derivatives across labs?

Methodological Answer:

  • Standardized Procedures : Publish detailed reaction protocols (e.g., exact stoichiometry, heating rates) in supplementary materials.
  • Interlab Comparisons : Share reference samples for FTIR and XRD to calibrate instrumentation .

Advanced Coordination Chemistry

Q. How do steric and electronic effects of substituents (e.g., methoxy groups) modulate the compound’s coordination geometry?

Methodological Answer: Methoxy groups at the 6-position increase ligand rigidity, favoring planar Cu(II) geometries. Compare with unsubstituted phenazines using:

  • Angular Overlap Model (AOM) : Quantify ligand field strength (e.g., σ-donor/π-acceptor parameters).
  • Magnetic Susceptibility : Detect geometry changes (e.g., μeff ~1.7 BM for square planar vs. ~2.2 BM for tetrahedral) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.